2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
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Overview
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and phenylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves multiple steps, typically starting with the preparation of the diazepinone core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the diazepinone core or the substituents.
Substitution: Functional groups can be substituted with other groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or receptor binding, resulting in changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazepinone derivatives with varying substituents. Examples are:
2H-1,3-Diazepin-2-one derivatives with different alkyl or aryl groups: .
Other heterocyclic compounds with similar core structures: .
Uniqueness
The uniqueness of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- lies in its specific combination of hydroxyl and phenylmethyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
152928-84-2 |
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Molecular Formula |
C33H50N2O5 |
Molecular Weight |
554.8 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H50N2O5/c36-23-15-5-1-3-13-21-34-29(25-27-17-9-7-10-18-27)31(38)32(39)30(26-28-19-11-8-12-20-28)35(33(34)40)22-14-4-2-6-16-24-37/h7-12,17-20,29-32,36-39H,1-6,13-16,21-26H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
ULBYZNDXPCBOLF-ZRTHHSRSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCCCO)CCCCCCCO)CC3=CC=CC=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCCCO)CCCCCCCO)CC3=CC=CC=C3)O)O |
Origin of Product |
United States |
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